6-Aminopenicillanic acid is a natural product found in Penicillium chrysogenum with data available.
6-Aminopenicillanic acid
CAS No.: 551-16-6
Cat. No.: VC21345948
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 551-16-6 |
---|---|
Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.26 g/mol |
IUPAC Name | (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |
Standard InChI Key | NGHVIOIJCVXTGV-ALEPSDHESA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Appearance | Solid powder |
Chemical Structure and Properties
6-APA consists of a characteristic bicyclic structure featuring a thiazolidine ring (with 5 members including one sulfur atom) fused with a beta-lactam ring (with 4 members) . This heterocyclic arrangement provides the foundational structure upon which various side chains can be attached to create different penicillin derivatives. The compound lacks the side chain typically attached to the amine group in position 6 through a peptide link, which distinguishes it from complete penicillin molecules .
The physical and chemical properties of 6-APA are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₃S |
Molecular Weight | 216.258 |
Density | 1.5±0.1 g/cm³ |
Melting Point | 198-200°C (decomposition) |
Boiling Point | 460.2±45.0°C at 760 mmHg |
Flash Point | 232.1±28.7°C |
These properties play crucial roles in the handling, storage, and processing of 6-APA during industrial production . The relatively high melting and boiling points indicate thermal stability within normal processing conditions, while the decomposition at higher temperatures necessitates careful temperature control during purification and isolation processes.
Production Methodologies
Enzymatic Hydrolysis
The predominant industrial method for producing 6-APA involves enzymatic hydrolysis of natural penicillins, particularly Penicillin G (PenG) or Penicillin V (PenV). This process utilizes specialized enzymes called penicillin acylases or amidases that specifically cleave the side chain from the penicillin molecule while preserving the integrity of the core 6-APA structure .
The function of these enzymes is to recognize the side chain and break the peptide link joining it to the 6-APA nucleus in a reaction that typically occurs in aqueous phase under slightly alkaline pH conditions . While various bacterial sources exist for these enzymes, acylase derived from Escherichia coli strains has become the industry standard due to its efficiency and specificity .
Immobilization Techniques
A significant advancement in 6-APA production has been the development of immobilized enzyme systems. Immobilization involves attaching the enzyme to a solid support, allowing for enhanced stability, reusability, and simplified separation from reaction mixtures .
Research has demonstrated remarkable improvements in enzyme performance through immobilization. For instance, Lentikats-encapsulated Escherichia coli cells expressing penicillin V acylase (PVA) maintained high conversion efficiency over multiple reaction cycles. Complete conversion of Penicillin V to 6-APA was achieved for the first 10 cycles, with conversion efficiency only slightly decreasing to 97% for the next 10 cycles, and further reducing to 91.2%, 81.8%, and 81.7% for consecutive batches of 10 cycles .
Historical Development
The development of enzymatic processes for 6-APA production represents a landmark achievement in industrial biotechnology, being one of the first industrially and economically important processes to utilize an immobilized biocatalyst . Two pioneer groups initiated this revolutionary approach in the late 1960s and 1970s: Gunter Schmidt-Kastner at Bayer AG (Germany) and Malcolm Lilly of Imperial College London .
Prior to the enzymatic approach, chemical hydrolysis methods were employed, which required large amounts of toxic chemicals and were cost-intensive and environmentally problematic . The shift to enzymatic processes substantially improved efficiency, reduced environmental impact, and enhanced economic viability.
Purification and Recovery Processes
Conventional Methods
Traditional purification of 6-APA typically involves:
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Adjusting the pH to the isoelectric point (approximately 4.2) to precipitate the compound
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Extraction of the side chain component using organic solvents
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Isolation and crystallization using established industrial procedures
In one documented process utilizing n-butyl acetate as the organic solvent, water-soluble 6-APA was concentrated in the aqueous phase and precipitated by pH adjustment. Starting with 20 g/L Penicillin V as substrate, approximately 10.4 g of 6-APA and 7.2 g of phenoxyacetic acid (POA) were recovered, translating to approximately 90% recovery efficiency .
Advanced Separation Techniques
More recent innovations have focused on developing alternative recovery methods to overcome limitations of traditional approaches. These include:
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Ultrafiltration (UF) of culture broths to separate dissolved molecules according to size through semi-permeable membranes
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Continuous desorption-sorption processing (CDSP) combined with immobilized biocatalysts
These advanced techniques have demonstrated notable improvements in efficiency. For instance, CDSP applied in combination with immobilized biocatalysts showed a 6-8% improvement in product yield compared to batch processes when scaled up to pilot-scale volumes of 10 L .
Industrial Applications and Significance
Antibiotic Development
6-APA serves as an essential precursor for the synthesis of semi-synthetic beta-lactam antibiotics, which collectively represent approximately 65% of the global antibiotic market . The ability to modify the side chain attached to the 6-APA core structure has enabled pharmaceutical companies to develop numerous penicillin derivatives with enhanced properties, including:
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Broader antimicrobial spectrum
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Resistance to bacterial beta-lactamase enzymes
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Improved pharmacokinetic profiles
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Enhanced stability in acidic environments
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Reduced allergenic potential
This versatility has been instrumental in addressing the challenge of bacterial resistance to antibiotics, which emerged as a major concern in the mid-20th century .
Economic Impact
The industrial significance of 6-APA is reflected in the substantial scale of its production globally. Annual consumption of penicillin G acylase, the primary enzyme used in 6-APA production, has been estimated to range from 10 to 30 million tons , indicating the enormous volume of 6-APA being produced to meet pharmaceutical demands.
The development of efficient enzymatic processes for 6-APA production has created an entirely new antibiotics industry and paved the way for establishing over 100 industrial processes utilizing immobilized biocatalysts worldwide .
Current Research Directions
Enzyme Engineering
Ongoing research continues to focus on improving enzyme performance through:
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Directed evolution of penicillin acylase to meet specific industrial requirements
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Modification of enzymes to catalyze reactions with novel substrates
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Enhancement of enzyme stability, specificity, and activity under industrial conditions
Process Integration
Recent innovations include the development of microfluidic reactors-separators and optimization of aqueous two-phase systems for improved yield and recovery . These technologies offer promising avenues for further advancing 6-APA production methodologies.
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